molecular formula C12H11NO3 B1391872 Ethyl 5-(2-pyridyl)-2-furoate CAS No. 1035235-03-0

Ethyl 5-(2-pyridyl)-2-furoate

Cat. No. B1391872
M. Wt: 217.22 g/mol
InChI Key: BMWULFGVLQAVEM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-pyridyl)-2-furoate is a compound that contains a pyridine and a furan ring, which are common structures in many organic compounds . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The furan ring is a more reactive, less stable counterpart to benzene, contributing to the complexity of chemical reactions involving this compound .


Molecular Structure Analysis

The molecular structure of a compound like Ethyl 5-(2-pyridyl)-2-furoate would likely involve interactions between the pyridine and furan rings. These interactions can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving Ethyl 5-(2-pyridyl)-2-furoate are not available, related compounds have been studied. For example, radical chain monoalkylation of pyridines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(2-pyridyl)-2-furoate would depend on its specific structure. For example, 5-Ethyl-2-pyridineethanol, a related compound, is a white to straw yellow crystal with a melting point of 39-44℃ and a density of 1.084 g/mL at 25 °C .

Scientific Research Applications

1. Polymer Synthesis

  • Ethyl 2-furoate derivatives are used in synthesizing copolyesters containing both terephthalate and furoate units. These materials are amorphous polymers with good thermal stability, as found in research on copolyesters containing terephthalic and bio-based furanic units (Abid, Kamoun, Gharbi, & Fradet, 2008).

2. Chemical Synthesis

  • Furoate compounds are intermediates for synthesizing insecticidal esters. They are synthesized via Friedel–Crafts reactions or by condensing with ethylene acetals of levulinic esters (Elliott, Janes, & Pearson, 1971).

3. Pharmacological Research

  • Derivatives of 5-(1',4'-dideoxy-1',4'-imino-d-erythrosyl)-2-methyl-3-furoic acid show potential as selective inhibitors for specific glycosidases, offering insights into enzyme inhibition mechanisms (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

4. Organic Synthesis Methodology

  • Ethyl 5-bromo-2-furoate and related compounds are used in palladium-catalyzed direct arylation of heteroaromatics, enabling the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

5. Corrosion Inhibition

  • Furan derivatives like methyl 2-furoate and ethyl 2-furoate have been studied as inhibitors of acidic corrosion in mild steel. These compounds show high inhibition efficiency, suggesting potential applications in corrosion prevention (Khaled, 2010).

6. Renewable PET Production

  • Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, including ethyl 2-furoate derivatives, provides insights into renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).

Safety And Hazards

The safety and hazards of Ethyl 5-(2-pyridyl)-2-furoate would depend on its specific structure and use. For example, 2-(5-Ethyl-2-pyridinyl)ethanol, a related compound, is classified as an irritant and has specific handling precautions .

properties

IUPAC Name

ethyl 5-pyridin-2-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWULFGVLQAVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-pyridyl)-2-furoate

Synthesis routes and methods

Procedure details

A mixture of 2-bromopyridine (1.4 mL, 15 mmol) and bromo[5-(ethoxycarbonyl)-2-furyl]zinc (0.5 M in THF, 30 mL) was degassed. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (0.9 g, 0.8 mmol). The reaction mixture was allowed to stir at 70° C. overnight and then to cool to rt. The mixture was diluted with EtOAc and washed with aq. Sat. NaHCO3. A precipitate formed and was filtered. The filtrate was washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give ethyl 5-pyridin-2-yl-2-furoate (2.02 g, 62%). LCMS: (FA) ES+ 218.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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